3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea
Description
3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2/c26-21-13-7-8-14-22(21)27-25(30)28(20-11-5-2-6-12-20)23(17-24(29)19-15-16-19)18-9-3-1-4-10-18/h1-14,19,23H,15-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVTSUAPYFPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Substitution Reactions: Introduction of the 2-chlorophenyl and cyclopropyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the cyclopropyl ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Halogen substitution reactions are common due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Formation of quinones or other oxidized derivatives.
Reduction Products: Alcohols or amines depending on the site of reduction.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast and prostate cancers .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results as an antibacterial agent. This makes it a candidate for further development into therapeutic agents aimed at treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, such as HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. This inhibition could lead to applications in managing hyperlipidemia and cardiovascular diseases .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in murine models of breast cancer . The study highlighted the importance of structural modifications on biological activity.
- Case Study 2 : Another research effort focused on the antimicrobial properties, where derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest potential therapeutic use .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-phenylurea: Lacks the cyclopropyl and 3-oxo-1-phenylpropyl groups.
1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea: Lacks the 2-chlorophenyl group.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings makes it unique.
Biological Activity: Potential for diverse biological activities due to its complex structure.
Biological Activity
3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a urea moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of urea compounds often exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that similar compounds can inhibit macromolecular synthesis in cultured cells, leading to reduced cell viability. The specific activity of this compound against various tumor cell lines remains to be fully elucidated but is anticipated based on structural analogs.
Antimicrobial Activity
Urea derivatives are also recognized for their antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential mechanisms and efficacy:
- Cytotoxicity Studies : A study involving structurally similar urea derivatives demonstrated significant cytotoxicity against HeLa cells, with IC50 values comparable to established chemotherapeutic agents. This suggests that this compound may exhibit similar properties.
- Antimicrobial Efficacy : In a comparative analysis of various urea derivatives, compounds with similar structural features showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Research into enzyme inhibitors has highlighted the role of urea derivatives in modulating enzyme activity related to cancer metabolism. For example, some studies indicated that certain urea compounds could inhibit key enzymes involved in nucleotide synthesis, thereby hindering cancer cell proliferation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
